1H-Benzimidazol-2-ylmethanethiol
Overview
Description
Synthesis Analysis
The synthesis of 1H-Benzimidazol-2-ylmethanethiol and its derivatives involves several chemical strategies, including the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by modifications to introduce the methanethiol group. For example, 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester is synthesized through spectral methods and X-ray crystallography, demonstrating the versatility of benzimidazole compounds in chemical synthesis (Abdel Ghani & Mansour, 2011).
Molecular Structure Analysis
The molecular structure of 1H-Benzimidazol-2-ylmethanethiol derivatives has been explored through various analytical techniques such as DFT calculations, NMR, and X-ray crystallography. These studies reveal the geometric parameters, vibrational wavenumbers, and electronic transitions, providing insights into the molecular architecture and stability of these compounds. For instance, detailed structural properties of benzimidazole derivatives have been studied, showing good agreement between theoretical and experimental values of optimized structures (Abdel Ghani & Mansour, 2011).
Chemical Reactions and Properties
Benzimidazole compounds, including 1H-Benzimidazol-2-ylmethanethiol, participate in various chemical reactions, forming complexes with metals and acting as ligands. Their reactivity towards different metal ions in aqueous solutions has been studied, revealing complexation abilities and potential for use in coordination chemistry (Kufelnicki et al., 2013).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystal structure, are crucial for their practical applications. These properties are influenced by the molecular structure and substituents present in the compound. Investigations into the crystal and molecular structures of bis(benzimidazole) and trithiocyanurate complexes provide valuable information about the intermolecular interactions and stability of these compounds (Kopel et al., 2015).
Scientific Research Applications
Antimicrobial and Antifungal Activity : The synthesis of bis(benzimidazoles) and their use in creating complexes with antimicrobial properties for treating infections caused by bacteria or yeasts has been studied. Compounds such as 1-(1H-Benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine demonstrated significant growth inhibition in various bacterial and yeast strains (Kopel et al., 2015).
Drug Design : Benzimidazoles serve as versatile scaffolds in experimental drug design. Novel series of benzimidazoles have been synthesized with potential applications in medicinal chemistry (Nikpassand & Pirdelzendeh, 2016).
Antifungal Drugs : Benzimidazole derivatives have been synthesized and evaluated for their activity against fungal infections, showing potential as new antifungal drugs (Khabnadideh et al., 2012).
Corrosion Inhibition : Benzimidazole derivatives have been investigated for their corrosion inhibiting properties on steel in acidic environments, showing high efficacy in preventing corrosion (Chaouiki et al., 2020).
pH Sensors : Certain benzimidazole derivatives, such as 1-(Anthracen-9-ylmethyl)-1H-benzimidazol-2-amine, have shown high chemosensor activity with respect to hydrogen cations, making them suitable for use as pH sensors (Tolpygin et al., 2012).
Synthesis of Benzimidazole Derivatives : Efficient methods for synthesizing various benzimidazole derivatives, such as 2-substituted benzimidazoles, have been developed for potential use in pharmaceuticals and other applications (Alcalde et al., 1992).
DNA Topoisomerase I Inhibitors : Some benzimidazole derivatives have been found to inhibit mammalian DNA topoisomerase I, an enzyme involved in DNA replication, and thus could have applications in cancer therapy (Alpan, Gunes, & Topçu, 2007).
Cytotoxic Activity Against Cancer Cell Lines : Certain 4-(1H-benzimidazol-2-yl)benzene-1,3-diols have been synthesized and shown to possess cytotoxic activity against various human cancer cell lines, suggesting potential in cancer treatment (Karpińka, Matysiak, & Niewiadomy, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-benzimidazol-2-ylmethanethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGIDEUICZZXBFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195855 | |
Record name | Benzimidazol-2-ylmethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazol-2-ylmethanethiol | |
CAS RN |
4344-85-8 | |
Record name | Benzimidazol-2-ylmethanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004344858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzimidazolemethanethiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46326 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzimidazol-2-ylmethanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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